4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431966-70-9
VCID: VC5244109
InChI: InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H
SMILES: C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl
Molecular Formula: C12H11ClF3N3O2
Molecular Weight: 321.68

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride

CAS No.: 1431966-70-9

Cat. No.: VC5244109

Molecular Formula: C12H11ClF3N3O2

Molecular Weight: 321.68

* For research use only. Not for human or veterinary use.

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride - 1431966-70-9

Specification

CAS No. 1431966-70-9
Molecular Formula C12H11ClF3N3O2
Molecular Weight 321.68
IUPAC Name 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H
Standard InChI Key KZNLTSQVPSQWDM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of benzoic acid derivatives functionalized with a pyrazole ring. Its structure comprises:

  • A benzoic acid backbone substituted at the para position with a methyl group.

  • A 1H-pyrazole ring attached to the methyl group, featuring:

    • A trifluoromethyl (-CF₃) group at the 3-position.

    • An amino (-NH₂) group at the 4-position.

  • A hydrochloride salt form, enhancing solubility for experimental applications .

The molecular formula is C₁₂H₁₁ClF₃N₃O₂, with a molecular weight of 321.68 g/mol .

Nomenclature and Synonyms

  • IUPAC Name: 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride.

  • Common Synonyms:

    • 3D-GHC96670 (vendor-specific code) .

    • 4-(4-Amino-3-trifluoromethyl-pyrazol-1-ylmethyl)-benzoic acid hydrochloride .

Physicochemical Properties

PropertyValueSource
Molecular Weight321.68 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityEnhanced in polar solvents (HCl salt form)
LogP (Partition Coefficient)Estimated ~2.5 (calculated for analogous compounds)

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility, critical for biological assays .

Research Applications

Medicinal Chemistry

Pyrazole-benzoic acid hybrids are explored for:

  • Kinase Inhibition: The trifluoromethyl group enhances binding to ATP pockets in kinases, relevant in cancer therapy .

  • Anti-inflammatory Agents: Modulation of COX-2 and LOX pathways has been documented in analogous compounds .

Chemical Biology

As a versatile scaffold, this compound serves in:

  • Proteolysis-Targeting Chimeras (PROTACs): Bridging target proteins to E3 ubiquitin ligases .

  • Fluorescent Probes: Functionalization sites allow conjugation with imaging tags .

Future Directions

Synthetic Optimization

  • Green Chemistry Approaches: Developing catalytic methods to reduce waste in pyrazole functionalization.

  • Enantioselective Synthesis: Exploring chiral variants for stereospecific interactions.

Biological Screening

Prioritizing assays for:

  • Oncogenic Targets: BRAF, EGFR kinases.

  • Neurodegenerative Pathways: Amyloid-β aggregation inhibition.

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